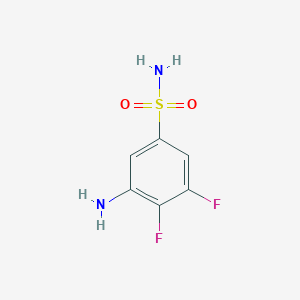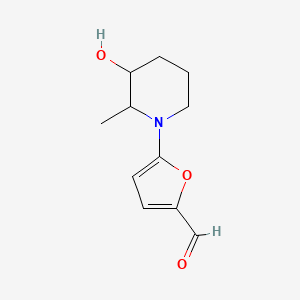![molecular formula C9H17Cl B13191965 [3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)
[3-(Chloromethyl)pentan-3-yl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Chloromethyl)pentan-3-yl]cyclopropane: is an organic compound with the molecular formula C₉H₁₇Cl. It is a cyclopropane derivative, characterized by the presence of a chloromethyl group and a pentan-3-yl substituent on the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethyl)pentan-3-yl]cyclopropane typically involves the reaction of cyclopropane with chloromethylpentane under specific conditions. One common method is the chloromethylation of pentan-3-ylcyclopropane using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [3-(Chloromethyl)pentan-3-yl]cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Chloromethyl)pentan-3-yl]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of [3-(Chloromethyl)pentan-3-yl]cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more susceptible to chemical transformations.
Comparaison Avec Des Composés Similaires
[3-(Bromomethyl)pentan-3-yl]cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[3-(Hydroxymethyl)pentan-3-yl]cyclopropane: Contains a hydroxymethyl group instead of a chloromethyl group.
[3-(Methyl)pentan-3-yl]cyclopropane: Lacks the halogen substituent, making it less reactive.
Uniqueness: [3-(Chloromethyl)pentan-3-yl]cyclopropane is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
3-(chloromethyl)pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-9(4-2,7-10)8-5-6-8/h8H,3-7H2,1-2H3 |
Clé InChI |
GVDYUQYQFVBJNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCl)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)


![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)

![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)

![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)



